

The Versatile Building Block: A Technical Guide to Piperidine-3-carbaldehyde

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Compound of Interest

Compound Name: Piperidine-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Piperidine-3-carbaldehyde, with its unique combination of a reactive aldehyde group and a saturated nitrogen-containing heterocycle, stands as a pivotal building block in modern medicinal chemistry. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and its significant applications in the design and development of novel therapeutics. The strategic placement of the formyl group at the 3-position of the piperidine ring offers a versatile handle for a variety of chemical transformations, making it a sought-after intermediate for creating structurally diverse and biologically active molecules.

Physicochemical and Spectroscopic Profile

Piperidine-3-carbaldehyde (CAS Number: 353290-29-6) is a liquid at room temperature, characterized by the following properties:

Property	Value	Source(s)
CAS Number	353290-29-6	[1][2][3]
Molecular Formula	C ₆ H ₁₁ NO	[1][2][3]
Molecular Weight	113.16 g/mol	[1][2]
Appearance	Liquid	[1]
Storage Conditions	Store in freezer, under -20°C, in a dark place under an inert atmosphere.	[1]

While specific, publicly available, peer-reviewed spectral data for **Piperidine-3-carbaldehyde** is limited, data for its direct precursor, (piperidin-3-yl)methanol, and related structures provide valuable reference points for its characterization. Commercial suppliers confirm the availability of comprehensive analytical data, including NMR and LC-MS, upon request.[1][4]

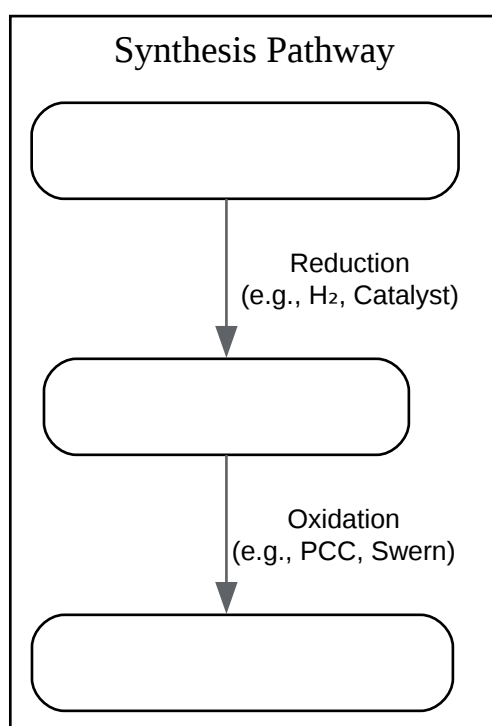
Expected Spectroscopic Characteristics:

- ¹H NMR:** The spectrum would be expected to show a characteristic singlet for the aldehydic proton (CHO) in the downfield region (around 9-10 ppm). The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The proton on the carbon bearing the aldehyde group (C3) would likely be a multiplet. The protons on the carbons adjacent to the nitrogen (C2 and C6) would also be distinct multiplets.
- ¹³C NMR:** The carbonyl carbon of the aldehyde would be a prominent peak in the downfield region (around 200 ppm). The carbons of the piperidine ring would appear in the aliphatic region, with the carbon attached to the aldehyde (C3) and the carbons adjacent to the nitrogen (C2 and C6) having distinct chemical shifts.
- IR Spectroscopy:** A strong absorption band characteristic of the C=O stretch of the aldehyde would be expected around 1720-1740 cm⁻¹. The N-H stretch of the secondary amine would appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations would also be present.

- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of 113.16. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the piperidine ring.

Synthesis of Piperidine-3-carbaldehyde

A common and logical synthetic route to **Piperidine-3-carbaldehyde** involves the oxidation of the corresponding primary alcohol, (piperidin-3-yl)methanol. This precursor is readily available and can be prepared through various established methods for piperidine synthesis.



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Caption: A general synthetic pathway to **Piperidine-3-carbaldehyde**.

Experimental Protocol: Oxidation of (Piperidin-3-yl)methanol

This protocol is a generalized procedure based on standard organic chemistry transformations. The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid and to be compatible with the secondary amine. Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or a Swern oxidation are often employed.

Step-by-Step Methodology:

- **Protection of the Piperidine Nitrogen (Optional but Recommended):** To prevent side reactions with the oxidizing agent, the secondary amine of (piperidin-3-yl)methanol is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
- **Oxidation:** The N-protected (piperidin-3-yl)methanol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). The chosen oxidizing agent (e.g., PCC or the reagents for Swern oxidation) is added portion-wise at a controlled temperature (often 0 °C to room temperature).
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** The reaction mixture is quenched and worked up to remove the oxidant byproducts. This typically involves filtration and washing with aqueous solutions.
- **Purification:** The crude N-protected **piperidine-3-carbaldehyde** is purified by column chromatography on silica gel.
- **Deprotection:** The protecting group is removed under appropriate conditions (e.g., treatment with trifluoroacetic acid for a Boc group) to yield the final product, **Piperidine-3-carbaldehyde**.

Causality in Experimental Choices:

- **Anhydrous Conditions:** Oxidation reactions are often sensitive to water, which can lead to the formation of hydrates or other byproducts. Therefore, the use of anhydrous solvents and reagents is crucial for optimal yield and purity.
- **Controlled Temperature:** Many oxidation reactions are exothermic. Maintaining a low temperature helps to control the reaction rate and prevent over-oxidation or decomposition of the product.
- **Protection-Deprotection Strategy:** The use of a protecting group for the piperidine nitrogen ensures the chemoselectivity of the oxidation reaction, targeting only the primary alcohol.

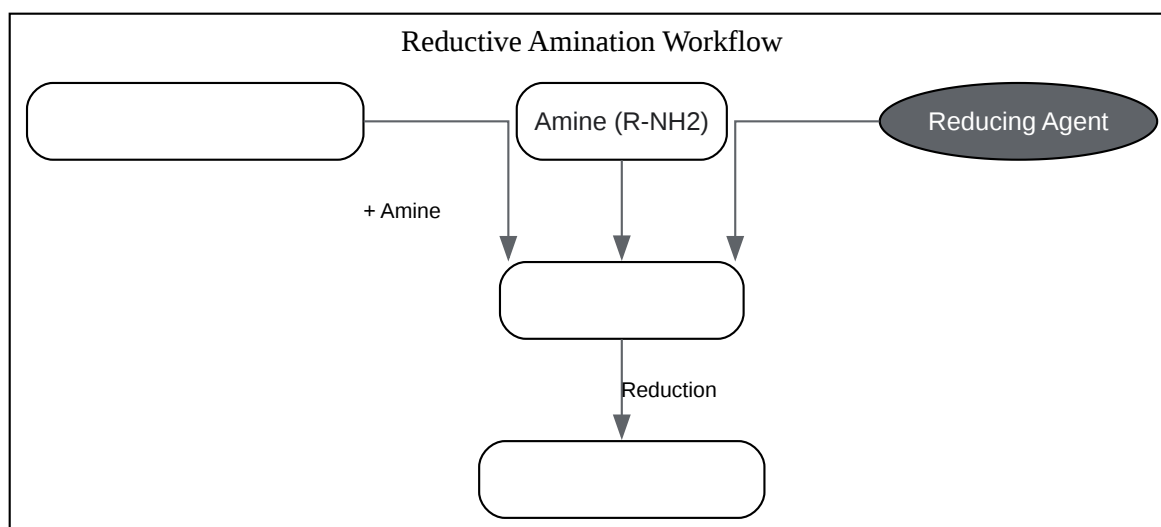
The choice of the protecting group is determined by its stability under the oxidation conditions and the ease of its subsequent removal.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of **Piperidine-3-carbaldehyde** is dominated by the aldehyde functionality and the secondary amine of the piperidine ring. This dual reactivity makes it a versatile synthon for constructing a wide range of more complex molecules.

A. Reductive Amination:

One of the most powerful applications of **Piperidine-3-carbaldehyde** is in reductive amination reactions. This one-pot procedure allows for the formation of a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.



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Caption: The general workflow of a reductive amination reaction.

Experimental Protocol: General Procedure for Reductive Amination

- **Reaction Setup:** **Piperidine-3-carbaldehyde** and the desired amine (primary or secondary) are dissolved in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).
- **Formation of Imine/Enamine:** The mixture is stirred at room temperature to allow for the formation of the imine or enamine intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.
- **Reduction:** A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH_3CN), is added to the reaction mixture. These reagents are selective for the reduction of the iminium ion in the presence of the aldehyde.
- **Reaction Monitoring and Work-up:** The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified.

Trustworthiness of the Protocol: This self-validating system relies on the chemoselectivity of the reducing agent. STAB is particularly advantageous as it is less toxic than sodium cyanoborohydride and can be used in a wider range of solvents.

B. Oxidation to Carboxylic Acid:

The aldehyde group can be readily oxidized to a carboxylic acid, yielding piperidine-3-carboxylic acid (also known as nipecotic acid), another valuable building block in medicinal chemistry.

C. Other Reactions:

The aldehyde group can also participate in various other classical organic reactions, including:

- **Wittig reaction:** to form alkenes.
- **Grignard and organolithium additions:** to form secondary alcohols.
- **Condensation reactions:** such as the Knoevenagel condensation.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[5] **Piperidine-3-carbaldehyde** serves as a key starting material for

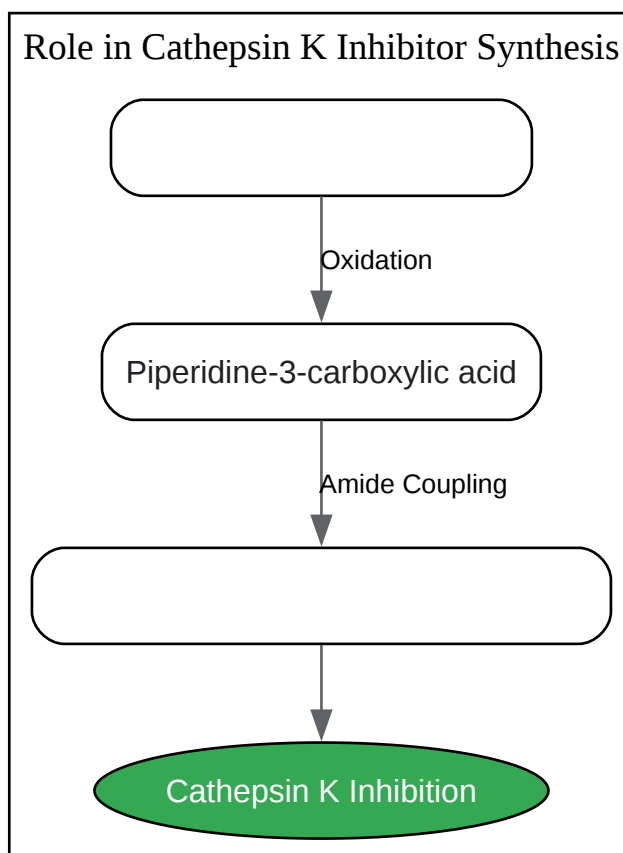
the synthesis of various biologically active compounds, particularly those with a 3-substituted piperidine motif.

A. Cathepsin K Inhibitors for Osteoporosis:

Recent research has highlighted the use of piperidine-3-carboxamide derivatives as potent and selective inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[6][7]

Inhibition of cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis.

[8] The synthesis of these inhibitors often starts from piperidine-3-carboxylic acid, which can be derived from the oxidation of **Piperidine-3-carbaldehyde**. The amide functionality at the 3-position plays a crucial role in binding to the active site of the enzyme.[6][7][9]



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Caption: The synthetic lineage from **Piperidine-3-carbaldehyde** to Cathepsin K inhibitors.

B. Platelet Aggregation Inhibitors:

Piperidine-3-carboxamides, also known as nipecotamides, have been investigated as inhibitors of human platelet aggregation.[10][11][12] These compounds hold potential for the development of antithrombotic agents. The 3-substituent on the piperidine ring is essential for their antiplatelet activity, with the amide group being a preferred functionality.[10][11] The synthesis of these molecules can be envisioned to start from **Piperidine-3-carbaldehyde**, which can be converted to the corresponding carboxylic acid and subsequently to the desired amides.

Conclusion

Piperidine-3-carbaldehyde is a valuable and versatile building block for the synthesis of a wide range of complex molecules with significant potential in drug discovery. Its dual reactivity, arising from the aldehyde group and the piperidine nitrogen, allows for the facile introduction of diverse functionalities and the construction of novel molecular scaffolds. As demonstrated by its utility in the synthesis of promising cathepsin K and platelet aggregation inhibitors, **Piperidine-3-carbaldehyde** will undoubtedly continue to be a key intermediate for researchers and scientists working at the forefront of medicinal chemistry.

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